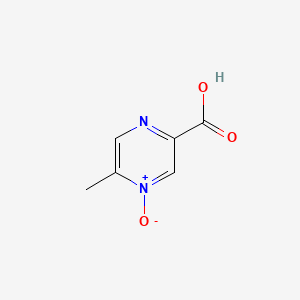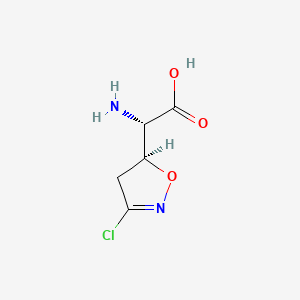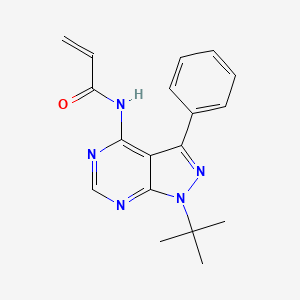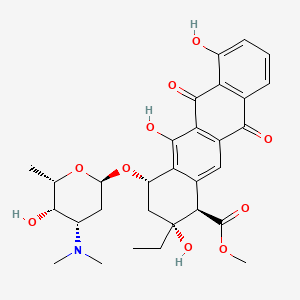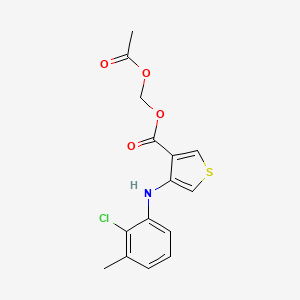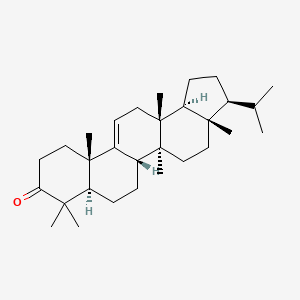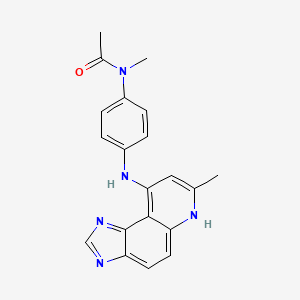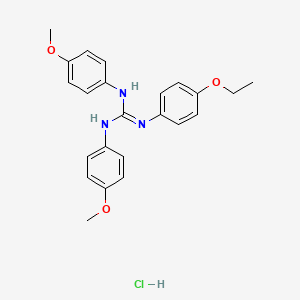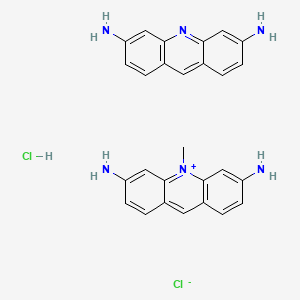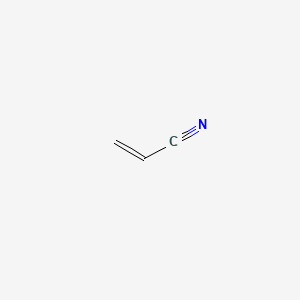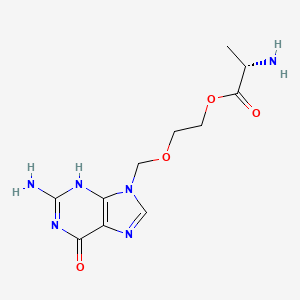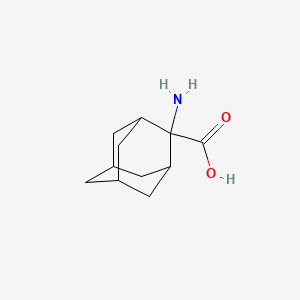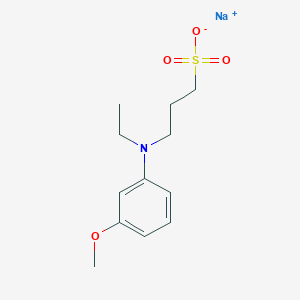
ADPS
Overview
Description
ADPS, also known as 4-aminoantipyrine derivative, is a high water-soluble aniline derivative widely used in diagnostic and biochemical tests. It is a new type of Trinder’s reagent, which is known for its stability and effectiveness in colorimetric assays involving hydrogen peroxide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ADPS involves the reaction of 4-aminoantipyrine with various aniline derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium to ensure high solubility. The reaction conditions include maintaining a temperature range of 25-30°C and a pH of around 7.5 to 8.5. The product is then purified using standard chromatographic techniques to achieve high purity.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are meticulously controlled to ensure consistent quality. The process involves continuous monitoring of temperature, pH, and reaction time. The final product is subjected to rigorous quality control tests to ensure it meets the required specifications for use in diagnostic and biochemical applications.
Chemical Reactions Analysis
Types of Reactions
ADPS undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of hydrogen peroxide and peroxidase enzymes to form colored compounds.
Substitution: It can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and peroxidase enzymes are commonly used reagents. The reaction is typically carried out at room temperature.
Substitution: Electrophiles such as halogens or nitro groups are used under mild acidic or basic conditions.
Major Products Formed
Oxidation: The major products are colored compounds that are used in colorimetric assays.
Substitution: Various substituted derivatives of this compound are formed, which can have different applications in biochemical assays.
Scientific Research Applications
ADPS is extensively used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as a reagent in colorimetric assays to detect the presence of hydrogen peroxide.
Biology: Employed in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Used in diagnostic tests to measure glucose, cholesterol, and other metabolites in biological samples.
Industry: Applied in quality control processes to detect contaminants and ensure product safety.
Mechanism of Action
ADPS exerts its effects through its ability to undergo oxidation in the presence of hydrogen peroxide and peroxidase enzymes. This reaction produces a colored compound, which can be measured spectrophotometrically. The molecular targets include hydrogen peroxide and peroxidase enzymes, and the pathway involves the formation of a stable colored product that correlates with the concentration of the analyte being measured.
Comparison with Similar Compounds
ADPS is unique due to its high water solubility and stability, which makes it superior to other Trinder’s reagents. Similar compounds include:
4-aminoantipyrine: Less soluble and less stable compared to this compound.
3-methylbenzothiazolinone hydrazone: Forms less stable colored compounds.
N-ethyl-N-(3-sulfopropyl)-m-toluidine: Less effective in colorimetric assays.
This compound stands out due to its enhanced solubility, stability, and effectiveness in producing stable colored compounds, making it a preferred choice in diagnostic and biochemical applications.
Properties
IUPAC Name |
sodium;3-(N-ethyl-3-methoxyanilino)propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4S.Na/c1-3-13(8-5-9-18(14,15)16)11-6-4-7-12(10-11)17-2;/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,14,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFOPMKUGZLPQA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCS(=O)(=O)[O-])C1=CC(=CC=C1)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18NNaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


